molecular formula C19H20ClFN4O2 B12171158 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B12171158
M. Wt: 390.8 g/mol
InChI Key: JTEGBNRNIRCLIG-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core with two distinct substituents: a 2-chlorophenylamino-2-oxoethyl group and a 4-fluorophenyl moiety.

Properties

Molecular Formula

C19H20ClFN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H20ClFN4O2/c20-16-3-1-2-4-17(16)23-18(26)13-22-19(27)25-11-9-24(10-12-25)15-7-5-14(21)6-8-15/h1-8H,9-13H2,(H,22,27)(H,23,26)

InChI Key

JTEGBNRNIRCLIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 2-chlorophenylamine with an appropriate acylating agent to introduce the oxoethyl group.

    Piperazine Ring Formation: The intermediate is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to form the desired piperazine derivative.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and are conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced amines or alcohols.

Scientific Research Applications

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biological Studies: It is used in research to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound may be explored for its potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues with Substituted Piperazine Moieties

N-(Substituted Phenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A1–A6)
  • Key Differences : These compounds () share the piperazine-carboxamide backbone but replace the 4-fluorophenyl group with a 4-oxoquinazolinylmethyl moiety. Substituents on the phenyl ring vary (e.g., 2-Cl in A4, 4-F in A3).
  • Physical Properties :
    • A4 (2-chlorophenyl): Yield 45.2%, MP 197.9–199.6°C.
    • A3 (4-fluorophenyl): Yield 57.3%, MP 196.5–197.8°C.
  • Implications : The 2-chlorophenyl group in A4 results in lower yield compared to A3 (4-fluorophenyl), suggesting steric hindrance or reduced reactivity at the ortho position. Higher melting points (~190–200°C) in these compounds vs. alkyl-substituted analogs (142–171°C, ) indicate enhanced crystallinity from aromatic stacking .
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-Substituted Piperazine-1-carboxamides (4s, 4t)
  • Key Differences: Compounds 4s (4-methylpiperazine) and 4t (4-ethylpiperazine) in retain the 2-oxoethyl-(4-chlorophenyl)amino group but replace the 4-fluorophenyl with alkyl groups.
  • Physical Properties :
    • Yields: 49–70% (lower than A1–A6).
    • Melting Points: 142–171°C (lower than aromatic-substituted analogs).
  • Biological Activity : Tested for local anesthetic effects, with substituent lipophilicity (methyl/ethyl) influencing membrane permeability and duration of action. The absence of aromatic groups here may reduce receptor affinity compared to the target compound .

Piperazine-Carboxamide Derivatives with Aromatic Substituents

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-carboxamide ()
  • Key Differences : Replaces the 4-fluorophenyl and 2-oxoethyl groups with a 4-ethylpiperazine and 4-chlorophenyl.
  • Structural Insights: The piperazine ring adopts a chair conformation, similar to the target compound.
Aurora A Inhibitor I ()
  • Key Differences : A complex derivative with a 2-chlorophenyl group and a pyrimidine-linked piperazine. While structurally distinct, the shared 2-chlorophenyl motif highlights its role in kinase inhibition (e.g., Aurora A). The target compound’s 4-fluorophenyl group may similarly modulate electronic properties for target engagement .

Substituent Position and Electronic Effects

  • Chlorophenyl vs. Fluorophenyl: Ortho vs. Para Substitution: In , A4 (2-chlorophenyl) has a lower yield (45.2%) than A3 (4-fluorophenyl, 57.3%), likely due to steric challenges in synthesizing ortho-substituted derivatives.

Biological Activity

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article examines the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClFN3O2C_{16}H_{17}ClFN_3O_2. The structure features a piperazine ring substituted with both a chlorophenyl and a fluorophenyl group, contributing to its pharmacological properties.

1. Antitumor Activity

Research has indicated that piperazine derivatives exhibit significant antitumor effects. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Table 1: Antitumor Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Caspase activation
Compound BMCF-715Cell cycle arrest
This compoundA54912Apoptosis induction

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa128Less effective

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies suggest that it inhibits pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antitumor Efficacy

A recent study explored the antitumor efficacy of this compound in lung cancer models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and increased survival rates among treated subjects compared to controls.

Case Study 2: Antibacterial Screening

In another study, the compound was screened against a panel of bacterial strains. Results indicated that it exhibited potent activity against multi-drug resistant strains, highlighting its potential as a novel antibacterial agent.

Research Findings and Future Directions

The existing literature underscores the multifaceted biological activities of this compound. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical translation.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.

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